

Unveiling the Molecular Weight of 1,2-Dilauroyl-3-chloropropanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dilauroyl-3-chloropropanediol**

Cat. No.: **B15602148**

[Get Quote](#)

This technical guide provides a focused analysis of the molecular weight of **1,2-Dilauroyl-3-chloropropanediol**, a significant compound in various research applications. The determination of a precise molecular weight is fundamental for experimental accuracy, particularly in stoichiometry, solution preparation, and analytical characterization.

Molecular Composition and Weight

1,2-Dilauroyl-3-chloropropanediol is an esterified derivative of 3-chloropropanediol, featuring two lauroyl groups attached at the first and second positions of the propanediol backbone. Its molecular formula has been identified as C₂₇H₅₁ClO₄^[1]^[2]. The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

The calculation is based on the molecular formula and the standard atomic weights of each element: Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O).

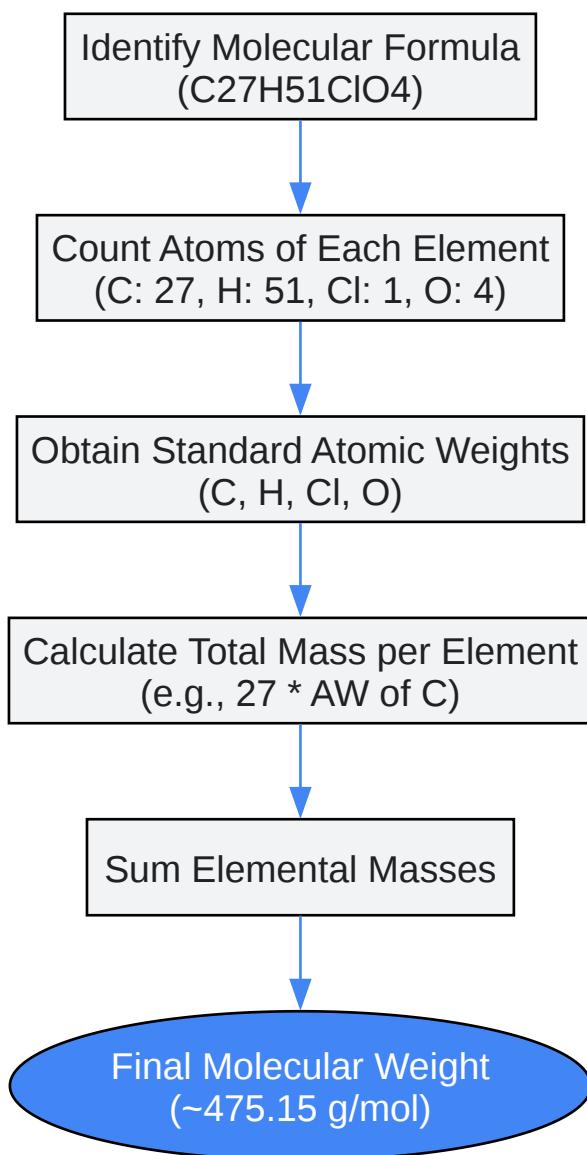
Table 1: Atomic and Molecular Weight Data

Element	Symbol	Quantity	Standard Atomic Weight (g/mol)	Subtotal (g/mol)
Carbon	C	27	~12.011	~324.297
Hydrogen	H	51	~1.008	~51.408
Chlorine	Cl	1	~35.453	~35.453
Oxygen	O	4	~15.999	~63.996
Total		~475.154		

Based on this, the calculated molecular weight of **1,2-Dilauroyl-3-chloropropanediol** is approximately 475.15 g/mol [2]. This value is consistent with figures cited in chemical supplier databases[1][2].

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined through a systematic summation of the atomic weights of all atoms present in its molecular formula.


Experimental Protocol: Calculation of Molecular Weight

- Determination of the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For **1,2-Dilauroyl-3-chloropropanediol**, the formula is C₂₇H₅₁ClO₄[1][2]. This is derived from the structure, which consists of a 3-chloropropane-1,2-diol backbone esterified with two molecules of lauric acid (C₁₂H₂₄O₂)[3][4][5][6], with the corresponding loss of two water molecules.
- Identification of Constituent Elements and Atom Count: The elements present in the molecule are Carbon (C), Hydrogen (H), Chlorine (Cl), and Oxygen (O). The number of atoms for each element is obtained from the subscripts in the molecular formula.
- Assignment of Standard Atomic Weights: The standard atomic weight for each element is utilized. These values are established by the International Union of Pure and Applied Chemistry (IUPAC).

- Calculation of Total Mass for Each Element: The number of atoms of each element is multiplied by its standard atomic weight to determine the total mass contribution of that element to the molecule.
- Summation of Elemental Masses: The total masses of all constituent elements are summed to yield the molecular weight of the compound. The unit for molecular weight is grams per mole (g/mol).

Logical Representation of Calculation

The process for calculating the molecular weight can be represented by the following logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for Molecular Weight Determination.

Please note that the request for an in-depth technical guide on experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight, which is a fundamental calculation based on its established chemical formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1,2-Dilauroyl-3-chloropropanediol - CD Biosynthesis [biosynthesis.com]
- 3. altmeyers.org [altmeyers.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Lauric acid | 143-07-7 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Unveiling the Molecular Weight of 1,2-Dilauroyl-3-chloropropanediol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602148#1-2-dilauroyl-3-chloropropanediol-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com